molecular formula C20H18N2O B5912318 N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide

N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide

Cat. No. B5912318
M. Wt: 302.4 g/mol
InChI Key: GTMJZTFTUZDSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of acetanilide, which is widely used as an analgesic and antipyretic drug. MPD is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation and pain.

Mechanism of Action

The mechanism of action of MPD involves the inhibition of the enzyme N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, which is responsible for the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain. By inhibiting the production of prostaglandins, MPD reduces inflammation and pain.
Biochemical and Physiological Effects:
MPD has been found to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. MPD also reduces the production of reactive oxygen species (ROS), which play a role in the development of various diseases. Additionally, MPD has been found to have antioxidant properties, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

MPD has several advantages for lab experiments. It is a potent inhibitor of N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, which makes it a useful tool for studying the role of prostaglandins in inflammation and pain. MPD is also relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, MPD has some limitations for lab experiments. It is a derivative of acetanilide, which is known to have toxic effects in high doses. Additionally, MPD has been found to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of MPD. One area of interest is the development of more potent and selective N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide inhibitors. Another area of interest is the study of the off-target effects of MPD and the development of compounds with fewer off-target effects. Additionally, the potential applications of MPD in the treatment of other diseases, such as cancer and neurodegenerative diseases, are areas of active research.

Synthesis Methods

The synthesis of MPD involves the reaction of 6-methyl-2-pyridinecarboxylic acid with acetic anhydride and anhydrous aluminum chloride to form 6-methyl-2-pyridineacetamide. This intermediate is then reacted with benzophenone in the presence of sodium hydride to form N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide.

Scientific Research Applications

MPD has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPD has been found to be effective in the treatment of pain, inflammation, and fever associated with conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-15-9-8-14-18(21-15)22-20(23)19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJZTFTUZDSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide

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